molecular formula C4H2INO3 B2431002 5-Iodo-1,2-oxazole-3-carboxylic acid CAS No. 1935586-77-8

5-Iodo-1,2-oxazole-3-carboxylic acid

Cat. No.: B2431002
CAS No.: 1935586-77-8
M. Wt: 238.968
InChI Key: QSXFEBIJHCTRAW-UHFFFAOYSA-N
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Description

5-Iodo-1,2-oxazole-3-carboxylic acid is a high-value chemical building block designed for research and development applications. As a functionalized isoxazole, it integrates a carboxylic acid group and an iodine atom on the heterocyclic core, making it a versatile intermediate for synthesizing more complex molecules . Researchers can utilize the carboxylic acid moiety for amide coupling reactions or esterification, as demonstrated in the synthesis of derivatives like Methyl 5-iodo-1,2-oxazole-3-carboxylate . Concurrently, the iodine substituent is highly amenable to metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems or the introduction of various functional groups. Compounds based on the isoxazole scaffold are extensively investigated for their herbicidal activity and their potential as inhibitors of enzymes like monoamine oxidase . This compound is intended for use as a key synthetic precursor in medicinal chemistry, agrochemical research, and materials science. Handle with care; refer to the Safety Data Sheet for detailed hazard information. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXFEBIJHCTRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Sourcing and Technical Utilization of 5-Iodoisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-iodoisoxazole-3-carboxylic acid is a high-value heterocyclic scaffold employed primarily in the synthesis of biologically active compounds. Its structural uniqueness lies in the orthogonality of its functional groups: the C3-carboxylic acid serves as a handle for amide coupling or esterification, while the C5-iodide provides a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Critical Technical Insight: Commercially, this compound is rarely stocked as the free acid due to decarboxylation risks and stability issues upon long-term storage. The industry standard is to procure the Ethyl Ester derivative (CAS 149286-19-1) and perform a controlled hydrolysis in situ or immediately prior to use. This guide focuses on this "Buy-and-Convert" strategy to ensure reagent integrity.

Part 1: Chemical Profile & Critical Specifications

Before sourcing, verify the identity of the material against these specifications. Note that while the free acid is the target, the source is often the ester.

FeatureTarget: Free AcidSourcing Proxy: Ethyl Ester
Chemical Name 5-iodoisoxazole-3-carboxylic acidEthyl 5-iodoisoxazole-3-carboxylate
CAS Number Not widely listed (Custom)149286-19-1
Molecular Formula C₄H₂INO₃C₆H₆INO₃
Molecular Weight 238.97 g/mol 267.02 g/mol
Physical State Off-white solid (unstable)White to pale yellow crystalline solid
Storage -20°C, Dark, Inert Atmosphere2-8°C, Dark, Desiccated
Key Reactivity C5-I (Electrophile), C3-COOH (Nucleophile/Electrophile)C5-I (Electrophile), C3-COOEt (Protected)

Part 2: Market Analysis (Suppliers & Price)[1]

Sourcing Strategy: The "Buy-and-Convert" Protocol

Direct sourcing of the free acid is often restricted to custom synthesis (FTE-based) which inflates costs ($2,000+/g). The recommended route is purchasing the ethyl ester from catalog suppliers.

Supplier Tiering (Ethyl Ester CAS 149286-19-1)[2][3]
Supplier TierRepresentative VendorsEst. Price Range (USD)Lead TimeRecommended Use
Tier 1: Aggregators MolPort, eMolecules$150 - $300 / 1g2-3 WeeksInitial Screening
Tier 2: Catalog Apollo Scientific, Combi-Blocks, Enamine$80 - $200 / 1g3-5 DaysProcess Optimization
Tier 3: Bulk/Custom WuXi AppTec, PharmablockNegotiated (<$50/g)4-8 WeeksPilot Plant Scale (>100g)

Note: Prices fluctuate based on raw material costs (iodine) and batch availability. Always request a Certificate of Analysis (CoA) confirming >97% purity by HPLC.

Part 3: Technical Protocols (Self-Validating Systems)

Protocol A: Controlled Hydrolysis (Ester to Acid)

Objective: Generate fresh 5-iodoisoxazole-3-carboxylic acid from the stable ethyl ester precursor. Validation: The disappearance of the ethyl triplet/quartet in ¹H NMR confirms conversion.

  • Dissolution: Dissolve 1.0 eq of Ethyl 5-iodoisoxazole-3-carboxylate in THF:Water (3:1 ratio).

  • Saponification: Add 2.5 eq of LiOH·H₂O at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: Ester spot (Rf ~0.6) should disappear; Acid spot (baseline) appears.

  • Workup (Critical):

    • Acidify carefully with 1M HCl to pH 2–3 at 0°C. Do not use strong mineral acids at high temps to avoid decarboxylation.

    • Extract with EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate in vacuo at <30°C.

  • Storage: Use immediately. Do not store the free acid for >48 hours.

Protocol B: Quality Control (QC)

System: HPLC-UV/Vis (254 nm)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN.

  • Gradient: 5% B to 95% B over 10 min.

  • Acceptance Criteria: Single peak >95% area integration. No des-iodo impurities (check MS for mass loss of 126 Da).

Part 4: Synthetic Utility & Visualization

The following diagram illustrates the strategic workflow for utilizing this scaffold, highlighting the "Buy vs. Make" decision and downstream applications.

G Start Target: 5-iodoisoxazole-3-COOH Source Source: Ethyl Ester (CAS 149286-19-1) Hydrolysis Controlled Hydrolysis (LiOH, THF/H2O) Source->Hydrolysis Standard Route App1 Suzuki Coupling (C5-Aryl) Source->App1 Alt: Couple Ester First FreeAcid Free Acid Intermediate (Unstable, Use Immediately) Hydrolysis->FreeAcid pH 2-3 Workup FreeAcid->App1 Pd(PPh3)4 App2 Amide Coupling (C3-Amine) FreeAcid->App2 HATU/EDC App3 Sonogashira (C5-Alkyne) FreeAcid->App3 CuI, Pd

Figure 1: Strategic sourcing and reactivity workflow. The green node represents the commercial entry point; blue nodes represent downstream medicinal chemistry applications.

Reactivity Logic
  • C5-Iodine: This is an electron-deficient site on the isoxazole ring. It is highly reactive toward oxidative addition with Palladium (0).

    • Caution: The C-I bond is sensitive to photo-degradation. Reactions should be run in the dark or low light.

  • C3-Carboxyl: The position 3 is relatively stable, but the proximity to the nitrogen in the ring can affect pKa. Standard amide coupling reagents (HATU, T3P) work well.

Part 5: Handling & Safety Data

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Iodine Stability: Iodinated heterocycles can liberate free iodine (

    
    ) upon decomposition, turning samples brown/purple.
    
    • Mitigation: Store under Argon. If discoloration occurs, wash an organic solution of the compound with 5% sodium thiosulfate solution to regenerate the white solid.

  • Light Sensitivity: Store in amber vials wrapped in foil.

References

  • PubChem. (n.d.). 5-Methylisoxazole-3-carboxylic acid (Related Structure & Properties). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. PubMed. Retrieved February 15, 2026, from [Link]

Methodological & Application

Suzuki coupling conditions for 5-iodo-isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki coupling conditions for 5-iodo-isoxazole-3-carboxylic acid Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Suzuki-Miyaura Coupling of 5-Iodo-isoxazole-3-carboxylic Acid

Executive Summary

The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in glutamate agonists and antibacterial agents. However, the functionalization of 5-iodo-isoxazole-3-carboxylic acid presents a distinct "orthogonal challenge":

  • The Acidic Proton: The free carboxylic acid (

    
    ) can poison palladium catalysts and sequester base, stalling the transmetallation step.
    
  • Ring Lability: The isoxazole ring is essentially a masked 1,3-dicarbonyl system. Under harsh basic conditions (strong alkoxides or hydroxides), the O-N bond is prone to cleavage, leading to ring fragmentation into nitriles.

This guide provides a Gold Standard Protocol (Ester Route) for maximum reliability and a Direct Coupling Protocol for rapid screening, grounded in mechanistic stability.

Mechanistic Insight & Strategy

To successfully couple this substrate, one must navigate the stability profile of the isoxazole ring.

  • The C5 Vulnerability: The C5 position of the isoxazole ring is electron-deficient. Oxidative addition of Pd(0) occurs readily at the C-I bond. However, this same electron deficiency makes the ring susceptible to nucleophilic attack by hard bases at C5, leading to ring opening.

  • Base Selection: Carbonate (

    
    ) and Phosphate (
    
    
    
    ) bases are preferred over Hydroxides (
    
    
    ) or Alkoxides (
    
    
    ). They provide sufficient basicity to activate the boronic acid without triggering rapid isoxazole fragmentation.
  • Ligand Choice: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are recommended to stabilize the Pd(II) intermediate and prevent rapid protodehalogenation, a common side reaction with electron-poor heteroaryl halides.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the optimal synthetic pathway.

IsoxazoleWorkflow node_start Target: 5-Aryl-isoxazole-3-carboxylic Acid node_acid Starting Material: 5-Iodo-isoxazole-3-COOH decision Scale & Purity Requirement? node_acid->decision route_ester Route A: Ester Protection (High Reliability) decision->route_ester Gram Scale / High Purity route_direct Route B: Direct Coupling (High Throughput/Screening) decision->route_direct mg Scale / Library Gen step_protect Step 1: Esterification (MeOH, SOCl2) route_ester->step_protect step_couple_direct Direct Coupling Pd(OAc)2, SPhos, Excess Base route_direct->step_couple_direct step_couple_ester Step 2: Suzuki Coupling Pd(dppf)Cl2, K3PO4 step_protect->step_couple_ester step_hydrolysis Step 3: Hydrolysis LiOH, THF/H2O step_couple_ester->step_hydrolysis step_hydrolysis->node_start step_couple_direct->node_start Variable Yields

Caption: Decision matrix for coupling 5-iodo-isoxazole-3-carboxylic acid. Route A is preferred for scale-up; Route B is for rapid analoging.

Experimental Protocols
Protocol A: The "Gold Standard" (Ester Route)

Recommended for scale-up (>100 mg) and critical intermediates.

Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning by the acidic proton and improves solubility in organic solvents, allowing for milder anhydrous coupling conditions if necessary.

Step 1: Esterification

  • Dissolve 5-iodo-isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise.

  • Reflux for 2-4 hours. Monitor by LCMS (Acid mass -> Methyl ester mass +14).

  • Concentrate in vacuo to afford the methyl ester. (Usually quantitative; use directly).

Step 2: Suzuki Coupling

  • Reagents:

    • Substrate: Methyl 5-iodo-isoxazole-3-carboxylate (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv / 5 mol%)

    • Base: K₃PO₄ (3.0 equiv) or Na₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Concentration: 0.1 M - 0.2 M

  • Procedure:

    • Charge a reaction vial with the Methyl ester, Boronic acid, and Base.

    • Add the solvent mixture (Dioxane/Water).[1][3]

    • Degas: Sparge with Nitrogen or Argon for 10 minutes (Critical to prevent homocoupling).

    • Add the Pd catalyst.[3][4][5][6]

    • Seal and heat to 80°C for 4–16 hours.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexanes/EtOAc).

Step 3: Saponification

  • Dissolve the coupled ester in THF/Water (3:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at Room Temperature.

    • Note: Avoid heating if possible to preserve the isoxazole ring.

  • Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc.[3]

Protocol B: Direct Acid Coupling (Advanced)

Recommended for high-throughput library generation where step-count reduction is priority.

Rationale: Uses water-soluble ligands or robust catalyst systems to overcome the free acid issues. Requires excess base to form the carboxylate salt in situ.

  • Reagents:

    • Substrate: 5-iodo-isoxazole-3-carboxylic acid (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

      • Alternative:Pd(dtbpf)Cl₂ (Robust for heteroaryls)

    • Base: K₃PO₄ (4.0 equiv) - Must use excess to neutralize acid and activate boron.

    • Solvent: n-Butanol / Water (3:1) or DMF / Water (4:1)[1]

  • Procedure:

    • Combine Acid, Boronic Acid, and Base in the vial.[3]

    • Add solvents and degas thoroughly.

    • Add Pre-complexed Catalyst (or Pd + Ligand).

    • Heat to 90°C .

    • Workup: The product will be in the aqueous phase (as salt) or organic phase depending on pH. Acidify aqueous layer to pH 4 to precipitate/extract the product.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and specific remedies for the isoxazole scaffold.

Failure ModeObservation (LCMS/NMR)Root CauseRemedial Action
Protodehalogenation Mass of [M-I+H] (Des-iodo product)Hydride transfer from solvent or ligand; Pd insertion into C-H.Switch solvent to Toluene/Water or DME . Lower temp to 60°C. Use Pd(dppf)Cl₂ .
Ring Fragmentation Complex mixture; Nitrile signals in IR/CNMR.Base is too strong (attacking C5).Switch base from Na₂CO₃ to NaHCO₃ or KF . Avoid DMF (can decompose to dimethylamine).
Homocoupling Dimer of Boronic Acid (Ar-Ar).Oxygen presence; Slow oxidative addition.Degas longer. Increase Boronic acid to 1.5 eq.
No Reaction Starting material remains.Catalyst poisoning by free acid (if using Protocol B).Switch to Protocol A (Ester). Ensure 4.0 eq base is used in Protocol B.
Mechanistic Pathway Diagram

Understanding the competition between coupling and side reactions is vital.

ReactionMechanism SM 5-Iodo-isoxazole OxAdd Pd(II)-Intermediate (Oxidative Addition) SM->OxAdd Pd(0) Side_RingOpen Side Product: Ring Cleavage (Nitrile) SM->Side_RingOpen Strong Base (Attack at C5) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Ar-B(OH)2 / Base Side_Dehalo Side Product: De-iodinated Isoxazole OxAdd->Side_Dehalo Slow Transmet. + H-source Product Coupled Product TransMet->Product Reductive Elim.

Caption: Kinetic competition between the productive Suzuki cycle (Yellow) and destructive side pathways (Red).

References
  • Vertex Pharmaceuticals.The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. (Discusses isoxazole stability and coupling of 4-iodoisoxazoles).

  • Common Organic Chemistry.Suzuki Reaction Conditions and Protocols. (General protocols for heteroaryl halides).

  • Organic Chemistry Portal.Suzuki Coupling Mechanism and Recent Developments.

  • Yoneda Labs.Suzuki-Miyaura Cross-Coupling: Practical Guide.

Sources

Sonogashira coupling with 5-iodo-1,2-oxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Sonogashira Coupling with 5-iodo-1,2-oxazole-3-carboxylic acid: A Comprehensive Guide to Synthesis, Optimization, and Mechanistic Considerations

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp) bonds.[1][2] This guide provides a detailed technical overview and a robust experimental protocol for the palladium and copper co-catalyzed Sonogashira coupling of this compound. The 1,2-oxazole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, and its functionalization via C-C bond formation is of significant interest to researchers in drug discovery.[3] This document delves into the reaction mechanism, provides a validated step-by-step protocol, discusses critical parameters for optimization, and offers field-tested troubleshooting advice to navigate the unique challenges presented by this heterocyclic substrate, particularly the interplay between the acidic carboxylic acid function and the basic reaction conditions.

Theoretical and Mechanistic Background

The Sonogashira Reaction: An Overview

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides.[1] Its power lies in its operational simplicity and the mild reaction conditions required, which has led to its widespread use in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][4] The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[5]

The Dual Catalytic Cycle

The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of the 5-iodo-1,2-oxazole, forming a Pd(II) intermediate.[1]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species.[4][6] This step is crucial as it activates the alkyne for the subsequent step.

  • Transmetalation and Reductive Elimination: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

Sonogashira_Mechanism Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation CuI Cu(I)I PdII_Aryl->CuI Regenerates CuI PdII_Alkyne->Pd0 Regenerates Catalyst Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination Cu_Pi [H-C≡CR']-CuI CuI->Cu_Pi + H-C≡CR' Cu_Acetylide Cu(I)-C≡CR' Cu_Pi->Cu_Acetylide + Base, - H-Base⁺ Cu_Acetylide->PdII_Aryl Transfers Acetylide Cu_Acetylide->CuI Regenerates Catalyst ArI_label->Pd0 Alkyne_label->CuI

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira reaction.

Challenges with Heterocyclic and Acidic Substrates
  • Oxazole Ring Stability: The 1,2-oxazole ring is an electron-deficient heterocycle. While generally stable to the mild conditions of the Sonogashira reaction, prolonged heating or the use of exceptionally strong bases can potentially lead to ring-opening or side reactions.[8][9] The C5 position, where the iodine is located, is suitable for oxidative addition.

  • The Carboxylic Acid Moiety: The presence of a free carboxylic acid (pKa ≈ 4-5) presents the most significant challenge. The amine bases used in the reaction (e.g., triethylamine, pKa ≈ 10.7) are strong enough to deprotonate the carboxylic acid, forming a carboxylate salt in situ. This has several implications:

    • Base Stoichiometry: At least one extra equivalent of the amine base is required to neutralize the carboxylic acid, in addition to the amount needed to neutralize the HI generated during the reaction and facilitate the copper cycle.

    • Solubility: The formation of the carboxylate salt can significantly alter the solubility of the starting material and product, which must be considered when choosing a solvent.

    • Purification: The final product is an acid, which may complicate standard silica gel chromatography. Acidic or buffered eluents may be required, or the product might be purified as its ester derivative after the reaction.

Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for a model reaction between this compound and phenylacetylene.

Materials and Reagents
  • Substrates: this compound (1.0 eq), Phenylacetylene (1.2 eq)

  • Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) iodide [CuI] (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert Gas: High-purity Argon or Nitrogen

  • Workup: 1M Hydrochloric acid (HCl), Ethyl acetate, Brine (saturated NaCl solution)

  • Purification: Silica gel for column chromatography

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow start 1. Setup reagents 2. Reagent Addition (Solid components first) start->reagents inert 3. Inert Atmosphere (Evacuate & backfill 3x) reagents->inert liquids 4. Liquid Addition (Solvent, Base, Alkyne) inert->liquids reaction 5. Reaction (Stir at RT to 50°C) liquids->reaction monitor 6. Monitoring (TLC / LC-MS) reaction->monitor workup 7. Aqueous Workup (Acidify, Extract) monitor->workup purify 8. Purification (Column Chromatography) workup->purify end 9. Characterization purify->end

Caption: A step-by-step flowchart for the Sonogashira coupling protocol.

Step-by-Step Protocol
  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 269 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 21 mg, 0.03 mmol, 3 mol%), and CuI (e.g., 8 mg, 0.04 mmol, 4 mol%).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[4]

  • Solvent and Reagent Addition: Through the septum, add anhydrous, degassed DMF (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Add triethylamine (e.g., 0.42 mL, 3.0 mmol, 3.0 eq) followed by the dropwise addition of phenylacetylene (e.g., 0.13 mL, 1.2 mmol, 1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. The reaction progress should be monitored periodically.

  • Monitoring: Spot a small aliquot of the reaction mixture (quenched with a drop of dilute HCl and extracted into ethyl acetate) onto a TLC plate to check for the consumption of the starting iodo-oxazole. LC-MS can also be used for more precise monitoring.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1M HCl (20 mL). This step protonates the carboxylate product and neutralizes the excess amine base.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. A solvent system such as hexane/ethyl acetate with the addition of 0.5-1% acetic acid can be effective to ensure good peak shape and prevent tailing of the acidic product.

Parameter Optimization & Troubleshooting

The success of the Sonogashira coupling often depends on the fine-tuning of several parameters. The following table summarizes key variables and their potential impact on the reaction with this compound.

ParameterVariable OptionsRationale & Field Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is often a robust and air-stable precatalyst.[1] Pd(0) sources like Pd(PPh₃)₄ can be more active but are more sensitive to air. Catalyst loading is typically 1-5 mol%.[10][11]
Copper Co-catalyst CuI, CuBr, CuTCCuI is the most common and effective co-catalyst.[4] Copper-free conditions are possible but often require specialized ligands and higher temperatures, which may not be ideal for the oxazole ring.[5][7]
Base Et₃N, DIPEA, Piperidine, K₂CO₃An amine base is required for the copper cycle.[4] For this acidic substrate, 3-4 equivalents of a liquid amine like Et₃N or DIPEA are recommended to act as both the catalytic base and to neutralize the substrate and HI byproduct.
Ligand PPh₃, Xantphos, NoneIf using a catalyst like Pd(OAc)₂, an external phosphine ligand is required (e.g., 2-4 eq relative to Pd). PdCl₂(PPh₃)₂ already contains ligands. Bulky, electron-rich ligands can sometimes improve efficiency.[1]
Solvent DMF, THF, Dioxane, AcetonitrileDMF and THF are excellent choices. The solvent must be anhydrous and degassed. The choice can affect the solubility of the carboxylate salt intermediate.
Temperature Room Temp to 60 °CStart at room temperature. Gentle heating can increase the reaction rate, but temperatures above 60-70 °C should be avoided to minimize the risk of oxazole ring decomposition.[8]
Troubleshooting Common Issues
  • Problem: Low or no conversion of starting material.

    • Cause & Solution: The palladium catalyst may be inactive. Ensure a strict inert atmosphere and use freshly degassed solvents. The base may be of poor quality or contain water; use a fresh bottle.

  • Problem: Formation of a significant amount of alkyne homocoupling product (di-yne).

    • Cause & Solution: This is the Glaser coupling, a copper-catalyzed oxidative side reaction.[4] It indicates the presence of oxygen. Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction.

  • Problem: TLC shows a new spot, but the product cannot be isolated (decomposition).

    • Cause & Solution: The oxazole ring may be unstable under the reaction or workup conditions.[8] Avoid excessive heating. During workup, perform the acidic quench at 0 °C and proceed with extraction promptly.

  • Problem: The product streaks badly during column chromatography.

    • Cause & Solution: The free carboxylic acid interacts strongly with the silica gel. Add a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation and improve the peak shape.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing novel C5-alkynylated oxazole derivatives. By understanding the dual catalytic mechanism and carefully controlling the reaction parameters—particularly the base stoichiometry and the exclusion of oxygen—researchers can achieve high yields of the desired products. The protocol and troubleshooting guide presented here offer a validated starting point for scientists and drug development professionals to successfully employ this powerful transformation in their synthetic campaigns.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 15, 2026, from [Link]

  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4844. Retrieved February 15, 2026, from [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1843. Retrieved February 15, 2026, from [Link]

  • Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486-7541. Retrieved February 15, 2026, from [Link]

  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 60(10), 734-738. Retrieved February 15, 2026, from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved February 15, 2026, from [Link]

  • Shafi, S., et al. (2020). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Heravi, M. M., et al. (2018). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. Retrieved February 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • ChemSurvival. (2016, August 10). Sonogashira Coupling Reaction Mechanism [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Retrieved February 15, 2026, from [Link]

  • Request PDF. (2022, March 14). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937–1953. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. (n.d.). Digital Repository. Retrieved February 15, 2026, from [Link]

  • Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis of 5-Iodo-1,2,3-triazole-Containing Macrocycles Using Copper Flow Reactor Technology | Scilit. (n.d.). Retrieved February 15, 2026, from [Link]

  • Zhu, C., & Ma, S. (2014). Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes. Organic Letters, 16(6), 1542–1545. Retrieved February 15, 2026, from [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Research Journal of Science and Technology. Retrieved February 15, 2026, from [Link]

  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. Retrieved February 15, 2026, from [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed. Retrieved February 15, 2026, from [Link]

Sources

Application Notes & Protocols for the Functionalization of the 5-Position in 1,2-Oxazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoxazole Scaffold

The 1,2-oxazole (isoxazole) ring is a privileged five-membered heterocyclic scaffold that features prominently in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and dipole interactions make it a cornerstone for the design of pharmacologically active agents.[2][3] Specifically, the 1,2-oxazole-3-carboxylic acid framework is a key building block found in numerous therapeutic candidates, including anti-inflammatory, antimicrobial, and anticancer agents.[2][4][5]

Functionalization of the isoxazole ring allows for the precise tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. The C5 position is of particular strategic importance. Modification at this site directly influences the molecule's interaction with biological targets and can significantly alter its potency and selectivity. This guide provides a detailed overview of robust and reproducible strategies for the targeted functionalization of the 5-position of 1,2-oxazole-3-carboxylic acids, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Dichotomy of Approach

The introduction of substituents at the C5 position can be broadly achieved through two distinct strategic approaches:

  • Constructive Strategy: Building the isoxazole ring with the desired C5-substituent already incorporated into one of the precursors. This is predominantly achieved via [3+2] cycloaddition reactions.

  • Post-Modification Strategy: Performing a direct functionalization on a pre-formed isoxazole ring. This often involves C-H activation or metal-halogen exchange followed by cross-coupling reactions.

Each approach offers unique advantages and is suited to different synthetic goals and substrate complexities.

Strategy I: Constructive Approach via [3+2] Cycloaddition

The most reliable and regioselective method for preparing 5-substituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[6][7][8] The alkyne component serves as the precursor for the C4 and C5 positions of the resulting isoxazole ring.

Mechanism and Rationale

Nitrile oxides, typically generated in situ from aldoximes or hydroximoyl halides, are highly reactive 1,3-dipoles. They react readily with dipolarophiles, such as terminal alkynes, to form the isoxazole ring. The regioselectivity of this reaction is generally high, with the oxygen atom of the nitrile oxide adding to the more substituted carbon of the alkyne, thus placing the 'R' group of the alkyne at the 5-position of the isoxazole.

Workflow for Cycloaddition

The general workflow involves the in situ generation of the nitrile oxide in the presence of the desired terminal alkyne. This avoids the isolation of the often-unstable nitrile oxide intermediate.

Cycloaddition_Workflow cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Reaction Aldoxime Aldoxime (Precursor for C3 and N-O) NitrileOxide Nitrile Oxide (Reactive Intermediate) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, PIFA) Isoxazole 5-Substituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne (Precursor for C4, C5, and R group) Alkyne->Isoxazole

Caption: General workflow for the synthesis of 5-substituted isoxazoles.

Detailed Protocol: Synthesis of 5-Phenyl-1,2-oxazole-3-carboxylic acid Ethyl Ester

This protocol details the synthesis of a model compound using an in situ generation of the nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (2.5 eq) dropwise over 15 minutes.

    • Causality: Triethylamine acts as a base to facilitate the elimination of HCl, generating the nitrile oxide in situ. The reaction is run at 0 °C to control the exothermic reaction and minimize side-product formation.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality: The aqueous washes remove triethylamine hydrochloride salt and other water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-phenyl-1,2-oxazole-3-carboxylate.

  • (Optional) The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

Strategy II: Direct C-H Functionalization of the Pre-formed Ring

Mechanism and Rationale

Direct C-H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism or related pathways.[11] The C5-proton of the isoxazole ring is the most acidic, making it susceptible to deprotonation by a carboxylate base coordinated to the palladium catalyst. This generates a palladacycle intermediate, which then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active catalyst.

Key Parameters for Successful C-H Arylation
ParameterRole & RationaleTypical Conditions
Catalyst Palladium(II) source, e.g., Pd(OAc)₂ or PdCl₂(MeCN)₂.[10]2-5 mol%
Ligand Often phosphine-based (e.g., DPPBz) but can be ligandless.[10][11]5-10 mol%
Base Crucial for the C-H activation step. K₂CO₃, Cs₂CO₃, or KOAc are common.2.0-3.0 equivalents
Solvent High-boiling polar aprotic solvents like DMA, DMF, or anisole are preferred.[10][11]0.1 - 0.5 M
Aryl Partner Aryl iodides and bromides are most effective.[9][10]1.1 - 1.5 equivalents
Detailed Protocol: Palladium-Catalyzed Direct C5-Arylation of Ethyl Isoxazole-3-carboxylate

This protocol describes a representative procedure for the direct arylation of a pre-formed isoxazole ring with an aryl bromide.[10]

Materials:

  • Ethyl isoxazole-3-carboxylate

  • 4-Bromotoluene (or other aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA), anhydrous

  • Toluene

  • Celite

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine ethyl isoxazole-3-carboxylate (1.0 eq), 4-bromotoluene (1.2 eq), Pd(OAc)₂ (5 mol%), and KOAc (2.0 eq).

    • Causality: An inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst. KOAc is a mild base that facilitates the C-H activation without promoting unwanted side reactions.

  • Add anhydrous DMA (0.2 M) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir vigorously for 18-24 hours.

    • Causality: High temperatures are required to overcome the activation energy for both C-H bond cleavage and the catalytic cycle turnover.

  • After cooling to room temperature, dilute the reaction mixture with toluene.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional toluene.

  • Combine the organic filtrates and wash with water (3x) to remove DMA, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired ethyl 5-(p-tolyl)isoxazole-3-carboxylate.

Summary and Outlook

The functionalization of the 5-position in 1,2-oxazole-3-carboxylic acid is a critical operation in modern synthetic and medicinal chemistry. The choice between a constructive cycloaddition approach and a post-modification C-H functionalization strategy depends on the specific target molecule, substrate availability, and desired point of diversification.

Strategy_Selection Start Goal: Synthesize 5-Substituted Isoxazole-3-Carboxylic Acid Q1 Is the corresponding terminal alkyne readily available? Start->Q1 Strategy1 Strategy I: [3+2] Cycloaddition Q1->Strategy1 Yes Q2 Is late-stage functionalization required? Q1->Q2 No Strategy2 Strategy II: Direct C-H Functionalization Q2->Strategy1 No Q2->Strategy2 Yes

Caption: Decision workflow for selecting a synthetic strategy.

Future developments will likely focus on expanding the scope of C-H functionalization to include a wider range of coupling partners and developing more sustainable, lower-temperature catalytic systems. The continued innovation in this area will undoubtedly accelerate the discovery of novel isoxazole-based molecules with significant therapeutic and technological potential.

References

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. MDPI. [Link]

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. [Link]

  • ORGANIC CHEMISTRY - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles. ResearchGate. [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • Metalation studies of trisubstituted oxazoles. American Chemical Society. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ResearchGate. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. AVESİS. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. [Link]

  • Pd‐catalyzed C−H arylations of isoxazoles. ResearchGate. [Link]

  • Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

  • Development of a method for the synthesis of 2,4,5- trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • 5-Methyl-1,2-oxazole-3-carboxylic acid. PMC. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ResearchGate. [Link]

Sources

Introduction: The Strategic Importance of 5-Iodo-1,2-oxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the Hydrolysis of Ethyl 5-iodo-1,2-oxazole-3-carboxylate

The 5-iodo-1,2-oxazole-3-carboxylic acid scaffold is a highly valuable building block in medicinal chemistry and drug development. The carboxylic acid moiety serves as a versatile handle for amide bond formation and other key derivatizations, while the iodo-substituted oxazole ring provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse molecular complexity.[1] This dual functionality makes it a privileged precursor for synthesizing targeted libraries of compounds for screening against various biological targets. This application note provides a detailed, field-tested protocol for the efficient hydrolysis of ethyl 5-iodo-1,2-oxazole-3-carboxylate to its corresponding carboxylic acid, grounded in established chemical principles and tailored to address the specific challenges of this heterocyclic system.

Pillar 1: Chemical Principles & Strategic Considerations

The conversion of an ester to a carboxylic acid is a fundamental transformation known as hydrolysis. While this reaction can be catalyzed by either acid or base, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred for its practical advantages.

Why Base-Catalyzed Hydrolysis is Superior: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group.[2] In the final, crucial step, the highly basic ethoxide deprotonates the newly formed carboxylic acid. This acid-base reaction is effectively irreversible and drives the equilibrium entirely towards the formation of the carboxylate salt and ethanol.[3][4] This circumvents the equilibrium limitations often encountered in acid-catalyzed hydrolysis.[3]

Substrate-Specific Challenges: While the hydrolysis mechanism is straightforward, the stability of the 5-iodo-1,2-oxazole ring under the reaction conditions is a primary concern. The oxazole ring, although aromatic, can be susceptible to cleavage under harsh basic or acidic conditions.[5][6] Furthermore, iodoaromatic compounds can exhibit sensitivity to light.[7] Therefore, the chosen protocol must be robust enough to ensure complete ester hydrolysis while being mild enough to preserve the integrity of the heterocyclic core. Our recommended protocol balances these factors by using a strong yet non-aggressive base (Lithium Hydroxide) at controlled temperatures.

Pillar 2: Experimental Protocol & Workflow

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and maximize yield and purity.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Reagent Preparation Ethyl 5-iodo-1,2-oxazole-3-carboxylate THF, H2O, LiOH·H2O B 2. Reaction Setup Combine reagents at 0 °C A->B C 3. Reaction Execution Stir at room temperature B->C D 4. In-Process Monitoring Thin-Layer Chromatography (TLC) C->D E 5. Solvent Removal Concentrate in vacuo D->E Reaction Complete F 6. Redissolve & Cool Dissolve residue in H2O, cool to 0 °C E->F G 7. Acidification Add 1M HCl dropwise to pH ~2 F->G H 8. Product Precipitation Collect solid by vacuum filtration G->H I 9. Washing & Drying Wash with cold H2O, dry in vacuo H->I J Final Product This compound I->J Pure Product

Caption: A comprehensive workflow for the hydrolysis of ethyl 5-iodo-1,2-oxazole-3-carboxylate.

Materials and Reagents
ReagentGradeSupplier Example
Ethyl 5-iodo-1,2-oxazole-3-carboxylate>95%Commercial
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent, >98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Deionized Water (H₂O)High PurityIn-house
Hydrochloric Acid (HCl), 1M solutionVolumetric StandardFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Silica Gel TLC PlatesF₂₅₄MilliporeSigma
Step-by-Step Hydrolysis Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add ethyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 eq).

    • Add Tetrahydrofuran (THF, approx. 5 mL per mmol of ester) and Deionized Water (H₂O, approx. 5 mL per mmol of ester). Stir the mixture to form a solution or a fine suspension.

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate container, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) in a minimum amount of deionized water. Rationale: Using a slight excess of base ensures the reaction goes to completion and overcomes any potential degradation of the base. LiOH is chosen for its high reactivity at lower temperatures, which helps preserve the oxazole ring.

  • Reaction Execution:

    • Slowly add the aqueous LiOH solution to the stirred ester mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir vigorously for 2-4 hours. Note: The reaction progress should be monitored to avoid prolonged exposure to basic conditions.

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction by Thin-Layer Chromatography (TLC).

    • Eluent System: A typical starting point is 30-50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Analysis: The starting material (ester) will have a higher Rf value than the product (carboxylate salt, which will remain at the baseline). The reaction is complete when the starting material spot is no longer visible. Rationale: This step is critical to prevent premature workup (incomplete reaction) or over-running the reaction (potential for side products).

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.

    • Add deionized water to the remaining aqueous residue to ensure the lithium carboxylate salt is fully dissolved.

    • Cool the aqueous solution to 0 °C in an ice-water bath. This minimizes the solubility of the final carboxylic acid product.

    • Slowly add 1M HCl dropwise while vigorously stirring. Monitor the pH with pH paper or a calibrated meter. Continue adding acid until the pH is approximately 2.[8] A white precipitate of the carboxylic acid product should form. Rationale: The carboxylate salt is water-soluble, while the protonated carboxylic acid is significantly less soluble in acidic water, causing it to precipitate.[9]

    • Continue stirring in the ice bath for an additional 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the product under high vacuum to a constant weight.

  • Characterization:

    • The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Pillar 3: Mechanistic Insight & Troubleshooting

Hydrolysis Reaction Mechanism

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient base, low temperature, or short time.Add another 0.5 eq of LiOH solution. Allow the reaction to stir for a longer period at room temperature. Gentle warming (to 40-50 °C) can be attempted cautiously.
Low Yield Product is partially soluble in acidic water.Ensure pH is sufficiently low (~2) during precipitation. Extract the acidic aqueous filtrate with ethyl acetate or dichloromethane (3x) to recover dissolved product.
Oily Product / No Precipitate Product has low melting point or is impure.If an oil forms, extract the entire acidified mixture with an organic solvent (e.g., EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Evidence of Ring Degradation Reaction conditions are too harsh (e.g., high temp).Repeat the reaction strictly at room temperature or below. Consider using a milder base like potassium carbonate (K₂CO₃) in a solvent system like EtOH/H₂O.[10]

References

  • An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
  • stability issues of 2-Iodo-5-(m-tolyl)oxazole in solution. Benchchem.
  • WO2000053589A1 - Process for preparing oxazole derivatives. Google Patents.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • BASE CATALYSED HYDROLYSIS OF ESTER. YouTube.
  • US5387713A - Process for purification of carboxylic acids. Google Patents.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.
  • Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. ResearchGate.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Semantic Scholar.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Oxazole – Knowledge and References. Taylor & Francis.
  • Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. ACS Omega - ACS Publications.
  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Organic Preparations and Procedures International.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • hydrolysis of esters. Chemguide.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate.
  • Isolation of a Carboxylic acid. Reddit.
  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. PMC.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Semantic Scholar.

Sources

Troubleshooting & Optimization

preventing deiodination of 5-iodo-isoxazole during hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: #ISOX-5-IODO-HYD-001 Subject: Preventing Deiodination of 5-Iodo-Isoxazole-4-Carboxylates During Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Hydrolyzing esters on electron-deficient heteroaromatics, specifically 5-iodo-isoxazoles , presents a classic "chemoselectivity" paradox. The electron-withdrawing nature of the isoxazole ring, combined with the ester, makes the C-5 position highly electrophilic.

Standard hydroxide bases (NaOH, KOH) often trigger Nucleophilic Aromatic Substitution (


) , displacing the iodine with a hydroxyl group (leading to 5-hydroxyisoxazole tautomers) or causing ring fragmentation.

This guide provides three validated protocols to bypass this failure mode, ranked by substrate sensitivity.

Part 1: Diagnostic Workflow

Before selecting a reagent, assess your substrate's risk profile using the decision matrix below.

HydrolysisDecision Start Input: 5-Iodo-Isoxazole Ester RiskCheck Risk Assessment: Is the ring highly substituted with other EWGs (e.g., -NO2, -CF3)? Start->RiskCheck HighRisk High Risk: High probability of SnAr or Ring Opening RiskCheck->HighRisk Yes StdRisk Standard Risk: Iodine is the primary instability factor RiskCheck->StdRisk No MethodA Method A: Anhydrous Dealkylation Reagent: TMSOK (KOTMS) Mechanism: Sn2 on Alkyl Group HighRisk->MethodA Recommended MethodC Method C: Acidic Hydrolysis Reagent: HCl / Dioxane (Only if Base Intolerant) HighRisk->MethodC Alternative StdRisk->MethodA If Method B fails MethodB Method B: Controlled Saponification Reagent: LiOH / THF / H2O Temp: 0°C to RT StdRisk->MethodB First Line

Figure 1: Decision matrix for selecting the hydrolysis method based on substrate electronic activation.

Part 2: The Mechanism of Failure

To prevent the side reaction, you must understand why it happens. The 5-iodo-isoxazole ring is an electron-poor system.

  • The Trap: Hydroxide ions (

    
    ) are hard nucleophiles.
    
  • The Conflict: They attack the ester carbonyl (desired path) AND the C-5 carbon (undesired path).

  • The Result: Attack at C-5 forms a Meisenheimer-like complex, followed by the expulsion of Iodide (

    
    ). This yields the 5-hydroxy-isoxazole, which rapidly tautomerizes to the isoxazolone, often observed as a "black tar" or a UV-inactive baseline smear.
    

FailureMechanism Substrate 5-Iodo-Isoxazole Ester Path1 Path A (Desired): Attack at Carbonyl Substrate->Path1 + OH- Path2 Path B (Failure): Attack at C-5 (SnAr) Substrate->Path2 + OH- OH Hydroxide (OH-) Product Carboxylic Acid (Intact Iodine) Path1->Product Byproduct 5-Hydroxy-Isoxazole (Deiodinated) Path2->Byproduct - I⁻

Figure 2: Competition between hydrolysis and nucleophilic aromatic substitution (


).

Part 3: Validated Protocols

Method A: The "Gold Standard" (TMSOK Dealkylation)

Best for: Highly sensitive substrates where any free hydroxide causes decomposition. Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a nucleophile attacking the alkyl group of the ester (demethylation/deethylation) rather than attacking the carbonyl directly. This effectively performs an anhydrous hydrolysis.

Reagents:

  • Potassium Trimethylsilanolate (TMSOK)[1]

  • Solvent: Anhydrous THF or DME (Dimethoxyethane)

Protocol:

  • Dissolve 1.0 eq of the 5-iodo-isoxazole ester in anhydrous THF (0.1 M concentration).

  • Add 1.1 to 1.5 eq of solid TMSOK in one portion at room temperature.

    • Note: TMSOK is hygroscopic. Handle quickly or in a glovebox.

  • Stir at room temperature. Monitor by TLC/LCMS.

    • Observation: A precipitate (the potassium salt of the acid) often forms.

  • Workup (Critical): Do not add strong base. Dilute with

    
    , then wash with dilute  citric acid or 1M HCl to protonate the carboxylate.
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    

Why it works: The bulky silanolate anion is a poor nucleophile for


 at the C-5 position but excellent for dealkylation of the ester, completely avoiding the formation of the Meisenheimer complex [1].
Method B: Controlled Saponification (LiOH)

Best for: Standard substrates; scalable; cheaper than TMSOK. Mechanism: Lithium hydroxide is less basic in organic solvents than NaOH/KOH. The Lithium cation (


) coordinates tightly with the ester carbonyl oxygen, activating it for hydrolysis while the "tight ion pair" reduces the freedom of the 

to attack the aromatic ring [2].

Reagents:

  • LiOH (monohydrate)[2]

  • Solvent: THF / Water (3:1 ratio)

Protocol:

  • Dissolve the ester in THF and cool to 0°C (Ice bath).

  • Add a pre-cooled solution of LiOH (1.2 eq) in water dropwise.

    • Tip: Do not use excess base. Stick to 1.1–1.2 equivalents.

  • Stir at 0°C. Do not heat.

  • Monitor vigorously. As soon as the starting material is consumed (usually 1-2 hours), quench immediately.

  • Quench: Pour into cold 5% citric acid solution.

Why it works: Lower temperature reduces the rate of


 (which has a higher activation energy than carbonyl hydrolysis). LiOH provides a milder hydroxide source compared to NaOH [3].
Method C: Acidic Hydrolysis (The Alternative)

Best for: Substrates that instantly turn black/tarry upon contact with any base. Mechanism: Acid-catalyzed hydrolysis activates the carbonyl via protonation. The C-5 position is not susceptible to nucleophilic attack under acidic conditions.

Reagents:

  • 4N HCl in Dioxane or TFA/DCM.

Protocol:

  • Dissolve ester in Dioxane.

  • Add 4N HCl (5-10 eq).

  • Heat to 60°C.

    • Warning: Isoxazoles can be sensitive to N-O bond cleavage under harsh acidic/reductive conditions. Monitor closely.

Part 4: Data & Comparison

FeatureMethod A (TMSOK)Method B (LiOH)Method C (Acid)
Mechanism

Dealkylation
Carbonyl AttackAcid Catalysis
pH Condition Anhydrous / BasicAqueous / BasicAqueous / Acidic
Risk of Deiodination Lowest ModerateLow
Risk of Ring Opening LowModerateModerate (Thermal)
Cost HighLowLow
Scalability Good (Process friendly)ExcellentGood

Part 5: Troubleshooting (FAQ)

Q: My reaction mixture turned black immediately after adding NaOH. Can I save it? A: Likely not. The black color indicates polymerization or ring fragmentation (isoxazole ring opening). For your next attempt, switch to Method A (TMSOK) . Do not use NaOH or KOH for halo-isoxazoles.

Q: I see the product mass (M+1), but also a peak at M-126. What is that? A: M-126 corresponds to the loss of Iodine (Atomic mass ~127) + H. This confirms deiodination is occurring. Lower the temperature of your LiOH reaction to -10°C or switch to TMSOK.

Q: Can I use enzymatic hydrolysis? A: Yes. Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB) are excellent for these substrates as they operate at neutral pH. However, they require screening and are slower than chemical methods.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble reagents for the conversion of esters and nitriles to carboxylic acids and primary amides. Tetrahedron Letters, 25(51), 5831-5834.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York. (General reference for LiOH specificity vs NaOH).
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    
     activation by EWGs). 
    

Sources

Technical Support Center: Synthesis of 5-iodo-1,2-oxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-iodo-1,2-oxazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields and product purity.

The 1,2-oxazole (or isoxazole) ring is a key scaffold in medicinal chemistry.[1] The introduction of an iodine atom at the 5-position provides a valuable handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, making this compound a crucial building block for creating diverse molecular libraries.

This guide focuses on a common and reliable synthetic approach: the formation of a 1,2-oxazole-3-carboxylate ester, followed by electrophilic iodination and subsequent saponification.

General Synthetic Workflow

A robust method for preparing the target compound involves a three-step sequence. Understanding this workflow is critical for effective troubleshooting.

Synthesis_Workflow Start Ethyl Propiolate + Formaldoxime Step1 [3+2] Cycloaddition Start->Step1 Intermediate1 Ethyl 1,2-oxazole-3-carboxylate Step1->Intermediate1 Step2 Electrophilic Iodination (e.g., NIS) Intermediate1->Step2 Intermediate2 Ethyl 5-iodo-1,2-oxazole-3-carboxylate Step2->Intermediate2 Step3 Saponification (Hydrolysis) Intermediate2->Step3 End This compound Step3->End Troubleshooting_Low_Yield Start Low Overall Yield Check_Step1 Analyze Cycloaddition Step (LC-MS / TLC) Start->Check_Step1 Isolate intermediate after Step 1 Check_Step2 Analyze Iodination Step (LC-MS / TLC) Start->Check_Step2 Isolate intermediate after Step 2 Check_Step3 Analyze Hydrolysis Step (LC-MS / TLC) Start->Check_Step3 Analyze final crude product Step1_Incomplete Incomplete Reaction? (Starting materials remain) Check_Step1->Step1_Incomplete Step1_SideProduct Side Products Formed? Check_Step1->Step1_SideProduct Step2_Incomplete Incomplete Iodination? (Uniodinated material remains) Check_Step2->Step2_Incomplete Step2_Degradation Degradation Products? Check_Step2->Step2_Degradation Step3_Incomplete Incomplete Hydrolysis? (Ester remains) Check_Step3->Step3_Incomplete Step3_Decarboxylation Product Degradation? (Decarboxylation) Check_Step3->Step3_Decarboxylation Step1_Solution1 Optimize Nitrile Oxide Generation: - Check bleach concentration/activity - Ensure slow addition to prevent dimerization Step1_Incomplete->Step1_Solution1 Step1_Solution2 Increase reaction time or temperature moderately. Step1_Incomplete->Step1_Solution2 Step2_Solution1 Increase NIS/Iodine Equivalents (1.1-1.5 eq). Use a stronger base if needed (e.g., LDA for I₂). Step2_Incomplete->Step2_Solution1 Step2_Solution2 Run reaction at 0°C or RT. Avoid elevated temperatures. Step2_Degradation->Step2_Solution2 Step3_Solution1 Increase LiOH/NaOH eq. (2-3 eq). Use co-solvent (THF/MeOH) for solubility. Step3_Incomplete->Step3_Solution1 Step3_Solution2 Maintain low temperature (0°C to RT). Acidify carefully at 0°C during workup. Step3_Decarboxylation->Step3_Solution2

Caption: A decision tree for troubleshooting low yields in the synthesis.

Detailed Breakdown:

  • Cycloaddition Step Issues: The [3+2] cycloaddition is the foundation of the synthesis. The key is the controlled in situ generation of the unstable nitrile oxide intermediate.

    • Causality: Rapid generation of nitrile oxide can lead to dimerization, forming a furoxan byproduct, which competes with the desired cycloaddition. The activity of the oxidant (e.g., household bleach, Chloramine-T) is also critical. [1] * Solution: Add the oxidant solution dropwise to a mixture of the aldoxime and alkyne at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting alkyne.

  • Iodination Step Issues: Electrophilic iodination of the isoxazole ring requires careful control of reagents and conditions.

    • Causality: The C-5 position of the 1,2-oxazole ring is acidic and prone to metallation or electrophilic attack, but the reaction can be sluggish. Insufficient activation or an inadequate iodinating agent will result in incomplete conversion. Conversely, harsh conditions can lead to ring degradation.

    • Solution: N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile or DMF is often effective and clean. [2]If using elemental iodine (I₂), a base is typically required to facilitate the reaction. Forcing the reaction with high heat is generally not advisable.

  • Hydrolysis (Saponification) & Workup Issues: The final step can be a major source of yield loss due to product instability.

    • Causality: Azole carboxylic acids can be prone to decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures. [3]The product may also have limited solubility in certain solvents, leading to physical losses during extraction and isolation.

    • Solution: Perform the hydrolysis at room temperature or slightly below. During the acidic workup, add the acid slowly to the cooled basic solution (0 °C) to control the exotherm and minimize the time the product spends in a strongly acidic environment. If the product precipitates, ensure complete collection by thorough washing of the glassware.

Question: I am observing a significant byproduct in my iodination step. How can I identify and prevent it?

The most common byproduct during iodination is the starting, un-iodinated material. However, other side reactions are possible.

Table 1: Troubleshooting Byproducts in the Iodination Step

Observed Byproduct (by Mass Spec)Likely CausePrevention Strategy
Starting Material (Un-iodinated)Insufficiently reactive conditions; degraded iodinating agent.Increase equivalents of NIS to 1.2-1.5. Ensure NIS is pure and dry. If using I₂, consider a stronger, non-nucleophilic base.
Di-iodinated ProductHighly activating conditions; excess iodinating agent.Use stoichiometric amounts of NIS (1.05-1.1 eq). Run the reaction at a lower temperature to control reactivity.
Ring-Opened or Degraded ProductsReaction temperature is too high; presence of strong nucleophiles.Maintain reaction temperature at or below room temperature. Ensure solvents are anhydrous and free of nucleophilic contaminants.
Question: The final carboxylic acid product is difficult to purify. What is the best method?

Purification can be challenging due to the polar nature of the carboxylic acid.

  • Acid-Base Extraction: Before other methods, perform an acid-base wash. Dissolve the crude product in a solvent like ethyl acetate. Wash with a mild base (e.g., saturated NaHCO₃ solution). The desired acid will move to the aqueous layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) at 0 °C, and the purified product can be extracted back into an organic solvent or collected by filtration if it precipitates.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. Try solvent systems like ethanol/water, acetone/hexanes, or ethyl acetate/heptane. 3. Column Chromatography: This should be a last resort due to potential streaking of the carboxylic acid on silica gel. If necessary, use a mobile phase containing a small amount of acetic or formic acid (e.g., 0.5-1%) to suppress deprotonation of the analyte and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of N-Iodosuccinimide (NIS) in the iodination step? NIS serves as an electrophilic source of iodine ("I⁺"). The nitrogen-iodine bond is polarized, making the iodine atom susceptible to nucleophilic attack by the electron-rich isoxazole ring. The reaction is often facilitated by an acid catalyst which protonates NIS, making it an even more potent electrophile.

Q2: Are there alternative methods for synthesizing the 1,2-oxazole ring? Yes, several methods exist for synthesizing the oxazole core. [4][5]A prominent alternative is the reaction of a β-dicarbonyl compound with hydroxylamine. [1]However, for obtaining a 3-carboxylic acid derivative, the [3+2] cycloaddition of a propiolate ester is often more direct and regioselective.

Q3: What are the critical safety precautions for this synthesis?

  • N-Iodosuccinimide (NIS): NIS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use appropriate care when handling organic solvents like acetonitrile (toxic) and ethereal solvents (peroxide-forming).

  • Acid/Base Handling: The use of strong acids and bases requires caution. Always add reagents slowly and with cooling to control exothermic reactions.

Q4: Can I use a different iodinating agent? Yes. Molecular iodine (I₂) is a common alternative, but it typically requires a base to generate the active iodinating species and deprotonate the isoxazole. [6]A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to deprotonate the C5 position, followed by quenching with I₂. However, this method requires strictly anhydrous conditions and handling of pyrophoric reagents. For laboratory-scale synthesis, NIS is often safer and more convenient.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on your specific substrate and laboratory conditions.

Step 1: Synthesis of Ethyl 1,2-oxazole-3-carboxylate

  • To a round-bottom flask, add formaldoxime (1.0 eq) and ethyl propiolate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of sodium hypochlorite (household bleach, ~8.25%, 1.1 eq) in water.

  • Add the bleach solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of ethyl propiolate.

  • Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Ethyl 5-iodo-1,2-oxazole-3-carboxylate

  • Dissolve the ethyl 1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours under the exclusion of light (wrap the flask in aluminum foil).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, remove the acetonitrile under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (to quench any remaining NIS/iodine) followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude iodinated ester, which can be used directly in the next step or purified by chromatography.

Step 3: Synthesis of this compound

  • Dissolve the crude ethyl 5-iodo-1,2-oxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq).

  • Stir the mixture, allowing it to slowly warm to room temperature over 2-4 hours.

  • Monitor the saponification by TLC or LC-MS until the starting ester is consumed.

  • Cool the mixture back to 0 °C and carefully acidify to pH ~2 with cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, this compound. The product can be further purified by recrystallization.

References

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Huang, H., & Yu, B. (2026). Modular assembly of chiral nitrogen-bridged rings achieved by palladium-catalyzed diastereoselective and enantioselective cascade cyclization reactions. EurekAlert!. [Link]

  • Yamada, T., et al. (2017). Development of a method for the synthesis of 2,4,5- trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. [Link]

  • Author(s) not specified. (2024). Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. RSC Publishing. [Link]

  • Author(s) not specified. (2023). Iodination of carboxylic acid and related compounds. Chemia. [Link]

  • Nayak, A. S. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Author(s) not specified. (2024). Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. PMC. [Link]

  • Author(s) not specified. (n.d.). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Synfacts. [Link]

  • Author(s) not specified. (2019). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. ACS Omega. [Link]

  • Author(s) not specified. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Author(s) not specified. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Author(s) not specified. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

  • Author(s) not specified. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • Author(s) not specified. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

  • Author(s) not specified. (n.d.). Multicomponent aqueous synthesis of 5‐iodo‐1,2,3‐triazoles and functionalization by Sonogashira cross‐coupling reaction. ResearchGate. [Link]

  • Author(s) not specified. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of Electron-Deficient 5-Iodoisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process scientists encountering challenges with the coupling of electron-deficient 5-iodoisoxazoles. These substrates, while valuable building blocks, present unique challenges that require a nuanced approach to optimization. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Common Reaction Failures

This section addresses the most frequent and frustrating issue: low or no product formation. We will dissect the problem systematically, moving from the catalyst system to the reaction parameters.

Q1: My reaction shows low or no conversion of the 5-iodoisoxazole starting material. Where should I begin troubleshooting?

A1: Low or no conversion is a common hurdle that can almost always be traced back to one of four key areas: the catalyst system, the choice of base, the solvent, or the reaction temperature. The electron-deficient nature of the 5-iodoisoxazole ring makes the oxidative addition step relatively facile compared to electron-rich systems.[1][2] Therefore, issues often arise in the subsequent, more complex steps of the catalytic cycle.

Here is a systematic approach to diagnosing the problem:

  • Evaluate the Catalyst System (Palladium Source & Ligand):

    • Palladium Precatalyst: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle never begins. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes resolve this, though these can be more sensitive to air.[3]

    • Ligand Choice: This is arguably the most critical parameter. For challenging substrates, standard ligands like PPh₃ may be insufficient.[3] The Lewis basic nitrogen atom of the isoxazole ring can coordinate to the palladium center, potentially inhibiting the reaction.[4][5] To overcome this, and to promote the challenging transmetalation and reductive elimination steps, consider using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, accelerate key steps, and can prevent catalyst deactivation.

  • Re-evaluate the Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for transmetalation.[6][7][8]

    • Base Strength & Solubility: The effectiveness of a base depends heavily on its strength and solubility in the reaction medium. A base that is too weak may not form the boronate complex efficiently. A base that is completely insoluble may have limited impact.

    • Common Choices: Inorganic bases are most common. If a mild base like Na₂CO₃ fails, screen stronger bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often an excellent choice in anhydrous organic solvents like dioxane or THF, sometimes with a small amount of water required to facilitate its function.[9]

  • Assess the Solvent System: Solvents play a crucial role in solubilizing reagents and stabilizing intermediates.

    • Polar Aprotic Solvents: Dioxane, THF, and DMF are common and effective choices.

    • Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is highly effective. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[10] However, excessive water can promote unwanted side reactions like protodeboronation.

  • Optimize Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase to 60-100 °C may be necessary.[3] However, be aware that excessive heat can accelerate catalyst decomposition and side reactions.

Below is a workflow to guide your troubleshooting process.

G start Low / No Conversion catalyst Step 1: Verify Catalyst System - Use fresh Pd source & ligand - Switch to a bulky, e⁻-rich ligand (e.g., XPhos, SPhos, RuPhos) start->catalyst Start Here base Step 2: Screen Bases - Switch from weak (Na₂CO₃) to strong (K₃PO₄, Cs₂CO₃) catalyst->base No Improvement success Reaction Optimized catalyst->success Problem Solved solvent Step 3: Change Solvent - Try Dioxane/H₂O or Toluene/H₂O - Ensure anhydrous if using K₃PO₄ base->solvent No Improvement base->success Problem Solved temp Step 4: Increase Temperature - Incrementally raise to 80-100 °C solvent->temp No Improvement solvent->success Problem Solved temp->success Problem Solved G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar¹-Pd(II)L₂-I OA->PdII TM Transmetalation PdII->TM PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 prod Product (Ar¹-Ar²) RE->prod sub1 5-Iodoisoxazole (Ar¹-I) sub1->OA sub2 Boronic Acid 'ate' complex [Ar²-B(OH)₃]⁻ sub2->TM base_anion Base (e.g., K₃PO₄) + Ar²-B(OH)₂ base_anion->sub2

Caption: The Suzuki-Miyaura catalytic cycle.

Recommended Screening Protocol: Ligand & Base Optimization

This protocol describes setting up a 4-ligand by 3-base screen in parallel vials.

Reagents & Equipment:

  • 5-Iodoisoxazole (Starting Material 1)

  • Arylboronic acid or ester (Starting Material 2)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligands to screen (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃)

  • Bases to screen (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Array of reaction vials with stir bars and screw caps with septa

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation:

    • Substrate Solution: In a glovebox or under inert gas, prepare a stock solution of your 5-iodoisoxazole (1.0 eq) and boronic acid (1.2-1.5 eq) in the chosen solvent. This ensures consistent stoichiometry across all reactions.

    • Catalyst/Ligand Solutions: Prepare separate stock solutions for the palladium precatalyst (e.g., 2 mol% Pd) and each ligand (e.g., 4.4 mol% L). Note: The Pd:Ligand ratio is often critical; 1:2.2 is a good starting point for many bulky monophosphine ligands.

  • Reaction Assembly (per vial):

    • To each vial, add the solid base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Under an inert atmosphere, add a defined volume of the substrate stock solution to each vial.

    • Add the palladium precatalyst solution.

    • Add the specific ligand solution for that vial.

    • If using an aqueous system, add the required amount of degassed water.

    • Seal each vial tightly.

  • Execution & Analysis:

    • Place the vial array on a heating block with vigorous stirring.

    • Heat to the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

    • After cooling, quench a small aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to product and identify major byproducts.

Screening Array Example:

K₃PO₄ K₂CO₃ Cs₂CO₃
XPhos Rxn 1Rxn 2Rxn 3
SPhos Rxn 4Rxn 5Rxn 6
RuPhos Rxn 7Rxn 8Rxn 9
P(t-Bu)₃ Rxn 10Rxn 11Rxn 12

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is my reaction mixture turning black? Does this mean the reaction has failed?

    • A: Not necessarily. The formation of a black or dark brown precipitate is often due to the formation of palladium black (finely divided Pd(0) metal). This can happen if the ligand fails to adequately stabilize the Pd(0) intermediates, causing them to fall out of the catalytic cycle. While it indicates some catalyst decomposition, the reaction can often still proceed to completion. [9]However, if it happens immediately upon heating and you see no product formation, it points to a significant instability in your catalytic system.

  • Q: Can I use a boronic ester (e.g., pinacol ester) directly?

    • A: Yes, and it is often advantageous. Boronic esters are typically more stable, easier to handle and purify, and less prone to premature protodeboronation than their corresponding acids. [11][12]They are excellent alternatives for particularly unstable boronic acid partners.

  • Q: My boronic acid is several years old. Is it still good?

    • A: Use with caution. Over time, boronic acids can dehydrate to form cyclic trimers called boroxines. While these are often still reactive, the stoichiometry can be affected. More problematically, they can decompose via other pathways. It is always best to use fresh, high-purity boronic acids or to verify the purity of older batches before use. [13]

  • Q: Do I need to use anhydrous solvents?

    • A: It depends on your base. If you are using a base like K₃PO₄ in a solvent like dioxane, the reaction is typically run under anhydrous conditions. However, many Suzuki protocols, especially with carbonate bases, perform best in a mixed solvent system containing water (e.g., Toluene/H₂O, Dioxane/H₂O). [3][10]The key is to be deliberate about the presence or absence of water.

References

  • Wikipedia. Protodeboronation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]

  • ResearchGate. In Suzuki coupling can the boronic acid couple with each other? [Link]

  • The Journal of Physical Chemistry B. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • research.thea.nl. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. [Link]

  • ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling... [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • OUCI. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • ResearchGate. Suzuki coupling of iodobenzene and phenylboronic acid. [Link]

  • YouTube. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • PMC. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. [Link]

  • ResearchGate. Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. [Link]

  • PubMed Central. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. [Link]

  • White Rose eTheses Online. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... [Link]

  • ResearchGate. Optimization of different parameters of iodobenzene and phenylboronic acid in the Suzuki reaction. [Link]

  • PubMed. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Chemical Communications. Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters. [Link]

  • PMC. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 5-Iodo-1,2-oxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of novel anti-infectives and glutamate receptor agonists, the 5-iodo-1,2-oxazole-3-carboxylic acid scaffold serves as a critical "linchpin" intermediate. The C5-iodine handle is essential for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

However, a common synthetic pitfall is incomplete halogenation or regioisomeric scrambling (iodination at C4). Standard LC-MS often fails to distinguish regioisomers effectively due to identical mass-to-charge ratios.

This guide provides a definitive 1H NMR structural validation protocol . Unlike generic spectral lists, this document focuses on the comparative analysis between the starting material (parent isoxazole) and the iodinated product to ensure structural integrity before downstream scaling.

Structural Analysis & Shift Prediction

To interpret the spectrum accurately, one must understand the electronic environment of the isoxazole core.

The Isoxazole Core (Parent)
  • Structure: A 5-membered heteroaromatic ring containing Oxygen (1) and Nitrogen (2).

  • Protons:

    • H5 (C5-H): Highly deshielded due to proximity to the ring oxygen. Typically appears downfield (~8.8 ppm).

    • H4 (C4-H): Less deshielded. Appears upfield relative to H5 (~6.9 ppm).

    • Coupling: H4 and H5 exhibit a characteristic vicinal coupling constant (

      
      ).
      
The Target: 5-Iodo Derivative
  • Modification: Substitution of H5 with Iodine.

  • Electronic Effect: Iodine is electronegative but polarizable. Its primary NMR signature is the silencing of the H5 signal and the collapse of the H4 doublet into a singlet.

Experimental Protocol (Self-Validating System)

Objective: Obtain a quantitative spectrum suitable for integration and impurity profiling.

Materials
  • Solvent: DMSO-d6 (99.9% D).

    • Rationale: CDCl3 is avoided because carboxylic acids often form dimers, causing peak broadening or shifting of the COOH proton. DMSO disrupts hydrogen bonding, yielding sharper signals.

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO pentet (2.50 ppm).

Method
  • Sample Prep: Dissolve 5–10 mg of the solid acid in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if suspension persists.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1):

      
       5 seconds (Critical for accurate integration of the isolated H4 proton vs. residual solvents).
      
    • Scans (ns): 16–64 (Sufficient for S/N > 100:1).

    • Temperature: 298 K.

Comparative Analysis: Parent vs. Product

The following table contrasts the spectral features of the starting material against the target 5-iodo product.

Table 1: Comparative Chemical Shifts (DMSO-d6)[1][2]
FeatureParent: Isoxazole-3-carboxylic acidTarget: this compound Alternative: 4-Iodo Regioisomer
C5-H (Position 5) δ 8.85 (d,

Hz)
ABSENT δ 9.00 (s)
C4-H (Position 4) δ 6.98 (d,

Hz)
δ 7.15 - 7.25 (s) ABSENT
COOH (Acid) δ 13.50 (broad s)δ 13.50 - 13.80 (broad s)δ 13.50 (broad s)
Multiplicity Doublets (AX System) Singlet (Isolated Spin) Singlet (Isolated Spin)
Interpretation Starting MaterialCorrect Product Wrong Isomer (Side Product)

Note on Shifts: Exact ppm values may vary by ±0.05 ppm depending on concentration and water content in DMSO. The pattern (Singlet vs. Doublet) is the definitive confirmation.

Decision Logic & Workflow

The following diagrams illustrate the synthesis pathway and the decision logic for interpreting the NMR data.

Diagram 1: Synthesis & Spectral Evolution

G Parent Parent Isoxazole (C3-COOH, C4-H, C5-H) Reagent + I2 / CAN or NIS Parent->Reagent Target Target: 5-Iodo (C3-COOH, C4-H, C5-I) Reagent->Target Major Pathway (Preferred) Isomer Impurity: 4-Iodo (C3-COOH, C4-I, C5-H) Reagent->Isomer Minor Pathway (If C4 activates)

Caption: Reaction pathway showing the origin of the target compound and potential regioisomeric impurities.

Diagram 2: NMR Interpretation Decision Tree

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckRegion Inspect Aromatic Region (6.5 - 9.5 ppm) Start->CheckRegion Doublets Two Doublets Visible? (8.8 ppm & 7.0 ppm) CheckRegion->Doublets SingletLow One Singlet at ~7.2 ppm? CheckRegion->SingletLow SingletHigh One Singlet at ~9.0 ppm? CheckRegion->SingletHigh ResultSM Starting Material Present (Incomplete Reaction) Doublets->ResultSM Yes ResultProd CONFIRMED PRODUCT (5-Iodo isomer) SingletLow->ResultProd Yes ResultIso WRONG REGIOISOMER (4-Iodo isomer) SingletHigh->ResultIso Yes

Caption: Step-by-step logic to validate the synthesis product based on proton signals.

Detailed Signal Assignment

The "Diagnostic" Singlet (C4-H)

In the 5-iodo product, the proton at position 4 is the sole aromatic signal .

  • Why a Singlet? The neighbor at C5 is now Iodine (spin 5/2, but quadrupolar relaxation is fast, effectively decoupling it from H4 in standard 1H NMR). The vicinal proton-proton coupling is removed.

  • Chemical Shift: The shift to ~7.2 ppm (slightly downfield from the parent's 6.98 ppm) is due to the inductive effect of the iodine atom two bonds away, balanced by resonance effects.

The Carboxylic Acid (COOH)[7]
  • Appearance: Typically a very broad singlet >13.0 ppm.

  • Warning: If the DMSO is "wet" (contains water), this proton may exchange and merge with the water peak at ~3.3 ppm, disappearing from the low-field region. Do not use the absence of the COOH peak as a failure criterion.

Troubleshooting & FAQs

Q: I see a small doublet at 8.85 ppm in my purified product.

  • A: This is unreacted starting material. Even 1-2% can be detrimental to cross-coupling yields. Re-purify via recrystallization (acid-base workup is usually ineffective for separating these two acids).

Q: My C4-H singlet is split into a tiny doublet.

  • A: Check for long-range coupling (

    
    ) to the COOH proton if the sample is extremely dry and hydrogen bonding is intramolecular. However, this is rare in DMSO. More likely, it is a rotational conformer if the sample is cold.
    

Q: Can I use CDCl3?

  • A: Not recommended. This compound has poor solubility in chloroform, and the acid protons will aggregate, leading to poor resolution.

References

  • PubChem Compound Summary. "Isoxazole-3-carboxylic acid." National Center for Biotechnology Information. Accessed Oct 2023.

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products."[1] Current Opinion in Drug Discovery & Development. (Validating the isoxazole scaffold importance).

  • Reich, H. J. (2023). "Proton NMR Data." University of Wisconsin-Madison. (Source for heteroaromatic chemical shift rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for experimental parameters and DMSO solvent effects).

Sources

Technical Comparison Guide: Mass Spectrometric Profiling of 5-Iodoisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Signature of 5-Iodoisoxazoles

Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.[1]

5-Iodoisoxazoles serve as critical high-value scaffolds in drug discovery, primarily as electrophilic partners in Suzuki-Miyaura and Sonogashira cross-couplings.[1] Their "performance" in this context is defined by their reactivity and detectability. This guide compares the mass spectrometric (MS) behavior of 5-iodoisoxazoles against their chlorinated and brominated analogs, providing a definitive framework for structural validation.

Key Finding: Unlike chloro- or bromo- analogs, 5-iodoisoxazoles exhibit a unique "silent" isotopic signature but a highly diagnostic fragmentation pathway driven by the weakness of the C–I bond (53 kcal/mol), making the loss of the iodine radical (I•) the primary spectral event.

Comparative Analysis: 5-Iodo vs. Halogenated Alternatives

This section evaluates the MS "performance" (spectral distinctiveness and stability) of 5-iodoisoxazoles relative to 5-bromo and 5-chloro alternatives.

Table 1: Halogenated Isoxazole MS Performance Matrix[1]
Feature5-Iodoisoxazole 5-Bromoisoxazole 5-Chloroisoxazole Analytical Implication
Isotopic Pattern Monoisotopic (Single Peak)1:1 Doublet (

)
3:1 Doublet (

)
Iodine lacks the "M+2" confirmation flag; requires precise mass or fragmentation analysis.[1]
C–X Bond Energy ~53 kcal/mol (Weakest)~67 kcal/mol~81 kcal/molHigh Fragmentation: 5-Iodo compounds often show weak Molecular Ions (

) in EI due to rapid iodine loss.[1]
Base Peak (EI) Often

or Ring Fragment
Often

or

Often

5-Iodo identification relies on the absence of the parent mass in hard ionization.
Diagnostic Ion

126.9 (

)

79/81 (

)

35/37 (

)
The

ion is a distinct marker in positive mode if the collision energy is high enough.
Comparative Insight: The "Fragility" Factor

In drug development, the 5-iodo variant is the "high-performance" reactant but the "low-stability" analyte.

  • Vs. 5-Bromo: The 5-bromo analog is more stable in the source. If your MS spectrum shows a dominant parent ion with a 1:1 split, it is Bromine. If the parent ion is weak and you see a massive loss of 127 Da, it is Iodine.

  • Vs. Regioisomers (4-Iodoisoxazole): The 5-position in isoxazoles is electronically distinct. Upon N–O bond cleavage (the primary ring opening mechanism), 5-substituted isoxazoles typically generate acyl cations (

    
    ).[1] A 5-iodoisoxazole will theoretically yield an iodocarbonyl fragment (unstable) or lose Iodine before ring opening, whereas 4-iodoisoxazoles may retain the iodine on the alkene fragment after ring cleavage.
    

Mechanistic Fragmentation Pathways[2][3]

The fragmentation of 5-iodoisoxazoles under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows a deterministic logic governed by the N–O bond weakness and the C–I bond lability.

Primary Pathway: The "Iodine First" Cascade
  • Ionization: Formation of the radical cation

    
    .
    
  • C–I Cleavage: Homolytic cleavage is faster than ring opening.

  • Ring Disintegration: The resulting isoxazole cation (minus iodine) undergoes characteristic N–O cleavage, often losing HCN or CO.

Secondary Pathway: Ring Cleavage (The "Shattering" Mechanism)

If the C–I bond survives initially (common in Soft Ionization like ESI), the isoxazole ring opens via N–O cleavage.

  • Step 1: N–O bond breaks to form an acyclic nitrene/ketene intermediate.

  • Step 2: Recyclization to an oxazole or elimination of small neutrals (CO, HCN).[1]

Visualization: Fragmentation Workflow

The following diagram maps the competing pathways. Note the critical decision point based on ionization energy.

FragmentationPathway M_Ion Molecular Ion [M]+. (5-Iodoisoxazole) Path_A Path A: C-I Bond Cleavage (Dominant in EI/High Energy) M_Ion->Path_A Weakest Bond (53 kcal/mol) Path_B Path B: N-O Ring Cleavage (Dominant in ESI/Low Energy) M_Ion->Path_B Ring Strain Frag_1 Fragment [M-127]+ (Loss of I•) Path_A->Frag_1 Frag_4 Iodine Cation (m/z 127) Path_A->Frag_4 Charge Retention on I Inter_1 Acyclic Nitrene/Ketene Intermediate Path_B->Inter_1 Frag_2 Acyl Cation / Nitrile (R-CN+) Frag_1->Frag_2 Loss of HCN/CO Frag_3 Fragment [M-28]+ (Loss of CO) Inter_1->Frag_3 Rearrangement

Figure 1: Competing fragmentation pathways for 5-iodoisoxazoles. Path A (Iodine loss) typically predominates in hard ionization sources.[1]

Self-Validating Experimental Protocol

To ensure data integrity, follow this protocol. It includes "Checkpoints" to validate that the system is performing correctly for halogenated species.

Phase 1: Sample Preparation & Ionization
  • Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS).[1] Avoid acetone (can form adducts).[1]

  • Concentration: 10 µg/mL. High concentrations can lead to dimerization

    
    , complicating iodine loss analysis.[1]
    
  • Ionization Source:

    • ESI (Electrospray):[1][2] Operate in Positive Mode .

    • EI (Electron Impact):[1] Standard 70 eV.[3][4]

Phase 2: Acquisition & Validation Steps[1]

Step 1: The "Parent Ion" Check

  • Action: Scan full range (m/z 50–500).[1]

  • Validation: Do you see the Molecular Ion (

    
    )?
    
    • If YES: Zoom in.[4] Is there an isotope peak at M+2?

      • If M+2 is ~33% of M: It's Chlorine (Wrong compound).

      • If M+2 is ~100% of M: It's Bromine (Wrong compound).

      • If M+2 is <1.1% (Carbon isotope only): It is likely Iodine .

    • If NO: Look for

      
      .[1] The C–I bond may have cleaved in the source (In-Source Fragmentation). Lower the cone voltage/fragmentor voltage.
      

Step 2: The "Iodine Fingerprint" Scan

  • Action: Perform a Product Ion Scan (MS2) of the parent.

  • Validation: Look for m/z 126.9045 .

    • The presence of the Iodine cation (

      
      ) is the definitive "YES/NO" confirmation for iodinated species in high-energy collision spectra.
      

Step 3: Neutral Loss Confirmation

  • Action: Check for Neutral Loss of 127 Da.

  • Logic: If the mass difference between Precursor and Base Peak is exactly 126.9 Da, the structure contains Iodine attached to a labile position (C5).

Diagnostic Decision Tree

Use this logic flow to interpret unknown spectra suspected of containing 5-iodoisoxazoles.

DecisionTree Start Start: Spectrum Analysis (Suspected 5-Haloisoxazole) Isotope Check Isotope Pattern (M vs M+2) Start->Isotope Split_1_1 1:1 Ratio Isotope->Split_1_1 Doublet Split_3_1 3:1 Ratio Isotope->Split_3_1 Doublet No_Split No M+2 (Single Peak) Isotope->No_Split Singlet Res_Br Result: Bromoisoxazole Split_1_1->Res_Br Res_Cl Result: Chloroisoxazole Split_3_1->Res_Cl Check_Loss Check Neutral Loss (Parent - Base Peak) No_Split->Check_Loss Loss_127 Loss = 127 Da Check_Loss->Loss_127 Loss_Other Loss = 27 (HCN) or 28 (CO) Check_Loss->Loss_Other Confirm_I CONFIRMED: 5-Iodoisoxazole Loss_127->Confirm_I Likely_NonHalo Likely Non-Halogenated or Stable Ring Loss_Other->Likely_NonHalo

Figure 2: Logical decision tree for distinguishing 5-iodoisoxazoles from analogs.

References

  • Bowie, J. H., et al. "Electron Impact Studies: Fragmentation of Isoxazoles." Australian Journal of Chemistry, vol. 22, no.[1] 3, 1969.[1] [1]

  • Demarais, N. J., et al. "Fragmentation Mechanisms of Deprotonated Isoxazole."[1] Journal of the American Society for Mass Spectrometry, 2023.[5] [1]

  • Gross, J. H. "Mass Spectrometry: A Textbook - Halogenated Compounds."[1] Springer, 2017.[1]

  • NIST Mass Spec Data Center. "Isoxazole and Halogenated Derivatives Fragmentation Data." NIST Chemistry WebBook.

Sources

Comparative Guide: IR Spectroscopy of Isoxazole Carboxylic Acids vs. Aromatic & Aliphatic Alternatives

[1]

Executive Summary

In medicinal chemistry, the isoxazole ring is a critical bioisostere for phenyl and pyridine rings, often introduced to improve metabolic stability or solubility.[1] However, characterizing isoxazole carboxylic acids via Infrared (IR) Spectroscopy presents unique challenges compared to standard benzoic acid (aromatic) or alkanoic acid (aliphatic) alternatives.[1]

This guide objectively compares the spectral "performance"—defined here as signal distinctiveness and diagnostic utility—of isoxazole carboxylic acids against these standard alternatives. It details the electronic "tug-of-war" between heteroaromatic conjugation and inductive withdrawal that shifts the carbonyl (

1
The Comparative Landscape: Spectral Performance

The primary challenge in analyzing isoxazole carboxylic acids is distinguishing the ring's influence on the carboxyl group from that of a standard benzene ring. The isoxazole ring is

1
Comparative Data Table: Isoxazole vs. Alternatives

All values refer to solid-state (KBr pellet) samples where carboxylic acids exist primarily as hydrogen-bonded dimers.[1]

FeatureIsoxazole Carboxylic Acid Benzoic Acid (Alternative 1) Aliphatic Acid (Alternative 2) Diagnostic Note

Stretch
1695 – 1720 cm⁻¹ 1680 – 1690 cm⁻¹1705 – 1720 cm⁻¹Isoxazole

is often higher than benzoic due to the ring's electron-withdrawing inductive effect (-I).[1]

Stretch
2500 – 3300 cm⁻¹ 2500 – 3300 cm⁻¹2500 – 3300 cm⁻¹All show the characteristic broad "hairy beard" band due to dimerization.[2]
Ring

/

1610 – 1645 cm⁻¹ 1580 – 1600 cm⁻¹N/AIsoxazole

is distinct and often sharper than the aromatic

doublet.
Ring

Stretch
1110 – 1160 cm⁻¹ AbsentAbsentCritical Identifier: This band confirms the isoxazole core, distinguishing it from other aromatics.[1]

Stretch
1250 – 1280 cm⁻¹ 1280 – 1300 cm⁻¹1210 – 1320 cm⁻¹Coupled vibration; less diagnostic but confirms acid moiety.
Technical Deep Dive: The Electronic "Tug-of-War"

To accurately interpret the spectrum, one must understand the causality behind the peak shifts.[1]

The Mechanism

In Benzoic Acid , the phenyl ring acts primarily as a conjugating group (+M effect), which delocalizes electron density into the carbonyl oxygen.[1] This increases the single-bond character of the

1

In Isoxazole Carboxylic Acids , two opposing forces are at play:

  • Conjugation (+M): The heteroaromatic ring conjugates with the carboxyl group, attempting to lower the frequency.[1]

  • Inductive Withdrawal (-I): The Oxygen and Nitrogen atoms in the ring are highly electronegative.[1] They pull electron density away from the carbonyl carbon through the sigma framework.

The Result: The -I effect in isoxazoles is often strong enough to counteract the conjugation effect. Consequently, the

higher frequency (1695–1720 cm⁻¹)1
Positional Isomerism Effects
  • 5-COOH: Conjugated through the

    
     bond. Strongest resonance interaction, but the adjacent Oxygen exerts a strong -I effect.[1]
    
  • 3-COOH: Adjacent to the

    
     bond. The Nitrogen lone pair is less available for resonance than the Oxygen, often leading to slightly higher 
    
    
    frequencies.[1]
Visualization of Structural Logic

The following diagram illustrates the decision logic for distinguishing these compounds based on spectral data.

IR_LogicStartUnknown Carboxylic Acid SpectrumCheckOHCheck 2500-3300 cm⁻¹(Broad 'Hairy Beard'?)Start->CheckOHIsAcidConfirm Carboxylic AcidCheckOH->IsAcidYesCheckCOCheck C=O Frequency(Center of Band)IsAcid->CheckCOHighFreq> 1700 cm⁻¹CheckCO->HighFreqLowFreq< 1690 cm⁻¹CheckCO->LowFreqAliphaticLikely Aliphatic Acid(No Ring Modes)HighFreq->AliphaticNo RingIsoxazolePossible Isoxazole Acid(Check 1100-1160 cm⁻¹ N-O)HighFreq->IsoxazoleRing Modes PresentBenzoicLikely Benzoic Acid(Check 1580/1600 cm⁻¹)LowFreq->BenzoicStrong ConjugationCheckRingCheck Ring Vibrations(1610-1640 cm⁻¹ & 1100-1160 cm⁻¹)Isoxazole->CheckRing

Figure 1: Decision logic for distinguishing Isoxazole Carboxylic Acids from Aliphatic and Benzoic alternatives based on IR shifts.

Validated Experimental Protocol (KBr Pellet)

For carboxylic acids, solution-phase IR is unreliable for identification because the monomer-dimer equilibrium shifts with concentration, changing the

1Solid-state analysis (KBr pellet)1
Step-by-Step Methodology
  • Desiccation: Dry the isoxazole carboxylic acid sample in a vacuum desiccator over

    
     for 2 hours. Reason: Isoxazoles can be hygroscopic; water masks the OH region.[1]
    
  • Ratio: Mix 1-2 mg of sample with 100 mg of spectroscopic-grade KBr powder.

  • Grinding: Grind in an agate mortar until the mixture is a fine, uniform flour. Reason: Large particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.[1]

  • Pressing: Place in a die and press at 8-10 tons of pressure for 2 minutes under vacuum. Reason: Vacuum removes trapped air/water; pressure fuses the KBr into a transparent glass.[1]

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (minimum 16 scans, 4 cm⁻¹ resolution).

  • Validation: Check the 3400 cm⁻¹ region. A sharp peak indicates free water (bad pellet).[1] The acid OH should be broad and merge with CH stretches.

Troubleshooting & Validation

When comparing alternatives, be aware of these common pitfalls:

  • The "Salt" Trap: If the sample was isolated from a basic solution, you may have the carboxylate salt (

    
    ) rather than the free acid.[1]
    
    • Symptom:[1][3][4][5] Disappearance of the 1700 cm⁻¹

      
       band and appearance of two new bands at 1550–1610 cm⁻¹  (asymmetric stretch) and 1400 cm⁻¹  (symmetric stretch).[1]
      
    • Fix: Acidify the sample to pH 2, extract, and re-dry.[1]

  • Amino-Isoxazoles: If the isoxazole ring has an amino substituent (common in drugs like sulfamethoxazole derivatives), the

    
     stretches (3300–3500 cm⁻¹) will overlap with the acid 
    
    
    .[1]
    • Differentiation:

      
       peaks are sharper. The Acid 
      
      
      will still be present at ~1700 cm⁻¹.[5]
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for general carboxylic acid and heterocyclic ring frequencies).

  • NIST Chemistry WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester IR Spectrum. National Institute of Standards and Technology. Available at: [Link][1]

  • Larkin, P. (2011).[1] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for heteroaromatic ring breathing modes).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Detailed tables on carbonyl shifts in conjugated systems).

  • Katritzky, A. R. (1963).[1] Physical Methods in Heterocyclic Chemistry. Academic Press. (Foundational text on the specific vibrational modes of isoxazole rings).

Technical Guide: 5-Iodo vs. 5-Chloro Isoxazole-3-Carboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity of 5-iodo and 5-chloro isoxazole-3-carboxylic acid, structured for application scientists and medicinal chemists.

Content Type: Comparative Application Guide Subject: Building Block Selection for Isoxazole Functionalization

Executive Summary: The "Sweet Spot" Selection

In the design of glutamate receptor agonists, anti-infectives, and agrochemicals, the isoxazole-3-carboxylic acid scaffold is a critical pharmacophore. However, the choice between the 5-iodo and 5-chloro analogues is not merely a matter of availability; it dictates the synthetic pathway.

  • Select 5-Iodo-isoxazole-3-carboxylic acid when constructing Carbon-Carbon (C-C) bonds. It is the superior substrate for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi) due to the weak C–I bond (

    
    ), which facilitates rapid oxidative addition.
    
  • Select 5-Chloro-isoxazole-3-carboxylic acid when constructing Carbon-Heteroatom (C-N, C-O, C-S) bonds. It is the preferred substrate for Nucleophilic Aromatic Substitution (

    
    ). The higher electronegativity of chlorine stabilizes the Meisenheimer-like transition state, accelerating nucleophilic attack by amines, thiols, and alkoxides.
    

Electronic & Structural Analysis

The isoxazole ring is electron-deficient, functioning similarly to a pyridine. The presence of the carboxylic acid (or ester) at the 3-position further withdraws electron density, activating the 5-position toward nucleophilic attack.

Feature5-Iodo Isoxazole5-Chloro IsoxazoleImpact on Reactivity
C–X Bond Energy ~53 kcal/mol~81 kcal/molIodine breaks easily for Pd insertion. Chlorine is stable/inert to standard Pd(0).
Electronegativity 2.66 (Pauling)3.16 (Pauling)Chlorine pulls electron density, stabilizing the anionic intermediate in

.
Steric Radius 1.98 Å1.75 ÅIodine is bulky; may hinder ortho-substitution but drives leaving group ability.
Lability (

)
ModerateHigh Chlorine is generally the superior leaving group for

on azoles due to the "Element Effect."

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

The 5-iodo derivative is the standard for building C-C bonds. The rate-determining step in most Pd-catalyzed couplings of isoxazoles is the oxidative addition of the C–X bond to the Pd(0) species.

  • Mechanism: The weak C–I bond allows oxidative addition to occur under mild conditions (Room Temperature to

    
    ).
    
  • Challenge with 5-Chloro: The strong C–Cl bond requires high temperatures (

    
    ) and electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) to force oxidative addition.
    
Experimental Protocol: Suzuki-Miyaura Coupling (5-Iodo)

Objective: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate.

  • Reagents:

    • Ethyl 5-iodo-isoxazole-3-carboxylate (1.0 equiv)

    • 4-Fluorophenylboronic acid (1.2 equiv)

    • 
       (5 mol%)
      
    • 
       (2.0 equiv, 2M aqueous)
      
    • Solvent: DME/Water (4:1)

  • Procedure:

    • Charge a reaction vial with the iodo-isoxazole, boronic acid, and Pd catalyst.

    • Purge with Argon for 5 minutes.

    • Add degassed solvent and base.

    • Heat to 60°C for 4 hours.

    • Monitoring: TLC should show complete consumption of the iodide.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Expected Yield: 85–95%.

Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )

The 5-chloro derivative is the specialist for introducing heteroatoms. While iodine is a better leaving group in


/

reactions, chlorine is often superior in

on heteroaromatics.
  • The "Element Effect": In

    
    , the rate-determining step is often the initial nucleophilic addition to the ring, not the expulsion of the halide. The highly electronegative chlorine atom inductively stabilizes the anionic intermediate (Meisenheimer complex) more effectively than iodine, lowering the activation energy for the addition step.
    
  • Stability: 5-chloro isoxazoles are robust. They do not suffer from the light sensitivity or spontaneous dehalogenation sometimes observed with 5-iodo derivatives during storage.

Experimental Protocol: Amination (5-Chloro)

Objective: Synthesis of Methyl 5-morpholinoisoxazole-3-carboxylate.

  • Reagents:

    • Methyl 5-chloroisoxazole-3-carboxylate (1.0 equiv)

    • Morpholine (1.2 equiv)

    • 
       (2.0 equiv)
      
    • Solvent: Acetonitrile (dry) or DMF

  • Procedure:

    • Dissolve the chloro-isoxazole in acetonitrile.

    • Add triethylamine and morpholine dropwise.

    • Stir at Room Temperature for 2 hours. (Note: If reaction is sluggish, heat to 50°C. The 3-ester group strongly activates the 5-position).

  • Workup: Concentrate solvent, redissolve in DCM, wash with water.

  • Expected Yield: >90%.

Visualizing the Divergent Pathways

The following diagram illustrates the decision logic for selecting the correct starting material based on the target motif.

ReactivityLandscape Start Target Molecule Structure? CC_Bond Carbon-Carbon Bond (Aryl, Alkenyl, Alkyl) Start->CC_Bond Needs C-C CX_Bond Carbon-Heteroatom Bond (Amine, Ether, Thioether) Start->CX_Bond Needs C-N/O/S Iodo Select: 5-IODO-Isoxazole (Weak C-I Bond) CC_Bond->Iodo Facile Pd Insertion Chloro Select: 5-CHLORO-Isoxazole (EWG Stabilization) CX_Bond->Chloro Stabilizes Transition State Suzuki Reaction: Suzuki/Sonogashira Mechanism: Oxidative Addition Iodo->Suzuki SnAr Reaction: SnAr Substitution Mechanism: Addition-Elimination Chloro->SnAr

Figure 1: Decision tree for selecting 5-Iodo vs. 5-Chloro isoxazole precursors based on synthetic intent.

Data Comparison Summary

Parameter5-Iodo-Isoxazole-3-COOH5-Chloro-Isoxazole-3-COOH
Primary Utility Pd-Catalyzed Coupling (C-C)Nucleophilic Substitution (C-N/O)
Suzuki Coupling Yield High (85-95%) Low (<40%) without specialized ligands

Reactivity
Moderate (I is a poor activator)High (Cl activates ring)
Reaction Temp (Coupling) Mild (RT - 60°C)Harsh (>100°C)
Light Sensitivity High (Store in amber vials)Low (Stable)
Cost Generally HigherGenerally Lower

Expert Insight: The "Hidden" Reactivity of 5-Chloroisoxazoles

While 5-chloroisoxazoles are stable, they possess a unique "trap door" reactivity. Under specific conditions (e.g., Fe(II) catalysis), 5-chloroisoxazoles can undergo ring contraction to form 2H-azirine-2-carbonyl chlorides .[1] This pathway is inaccessible to the 5-iodo analog under the same conditions and represents a powerful method for synthesizing complex peptide mimetics or oxazoles.

Scientist-to-Scientist Tip: If you must perform a Suzuki coupling on the 5-chloro derivative (e.g., due to cost or availability), do not use standard


. Switch to a catalyst system designed for aryl chlorides, such as 

+ XPhos
or Pd-PEPPSI-IPr , and use

as the base in dioxane at 100°C.

References

  • Synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives (XO Inhibitors) Source: European Journal of Medicinal Chemistry Context: Demonstrates the biological relevance of the scaffold and typical synthetic routes via cycloaddition. URL:[Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material Source: MDPI (Molecules) Context: Details the specific reactivity of 5-chloroisoxazoles with amines (

    
    ) and their Fe(II) catalyzed isomerization to azirines.
    URL:[Link]
    
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: Royal Society of Chemistry (Catalysis Science & Technology) Context: Provides broad context on Pd-catalyzed coupling mechanisms, highlighting the difficulty of coupling chlorides vs iodides/triflates. URL:[Link]

  • Leaving Group Ability in Nucleophilic Aromatic Substitution Source: Master Organic Chemistry / PMC Context: Explains the "Element Effect" where Cl/F are often better leaving groups than I in

    
     due to transition state stabilization.
    URL:[Link]
    

Sources

A Researcher's Guide to the Melting Point of 5-iodo-1,2-oxazole-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

The isoxazole scaffold is a cornerstone in the design of various therapeutic agents, valued for its role as a bioisostere for carboxylic acids and its presence in a range of biologically active molecules.[1][2] The introduction of a halogen atom, such as iodine, can significantly modulate a molecule's properties, including its melting point, by influencing intermolecular forces and crystal packing.[3] Understanding these effects is paramount for anticipating a compound's behavior in solid-state formulations and for its identification and purity assessment.

Comparative Melting Point Analysis

To contextualize the expected melting point of 5-iodo-1,2-oxazole-3-carboxylic acid, we will compare it with its non-iodinated parent compound and a methylated analog. This comparative approach allows for a logical deduction of the influence of the iodine substituent.

CompoundStructureMelting Point (°C)Key Structural Difference
Isoxazole-3-carboxylic acid149Parent compound
5-Methylisoxazole-3-carboxylic acid106-110Methyl group at the 5-position
This compound (Structure not available) Not Experimentally Determined Iodine atom at the 5-position

Analysis of Intermolecular Forces and Predicted Melting Point:

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is a function of intermolecular forces.[4] For the compounds , the primary forces at play are:

  • Hydrogen Bonding: The carboxylic acid moiety in all three compounds allows for the formation of strong hydrogen-bonded dimers, significantly elevating their melting points compared to non-acidic analogs.

  • Dipole-Dipole Interactions: The polar isoxazole ring contributes to dipole-dipole interactions, further strengthening the crystal lattice.

  • Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule.

Predicting the Melting Point of this compound:

The substitution of a hydrogen atom in isoxazole-3-carboxylic acid (molecular weight: 113.07 g/mol ) with a large, polarizable iodine atom (atomic weight: 126.90 g/mol ) to form this compound will have two primary competing effects on the melting point:

  • Increased Molecular Weight and Van der Waals Forces: The substantial increase in molecular weight and the large electron cloud of the iodine atom will lead to significantly stronger van der Waals forces. This effect generally leads to a higher melting point.

  • Disruption of Crystal Packing: The bulky iodine atom may disrupt the efficient packing of the molecules in the crystal lattice that is characteristic of the parent compound. Inefficient packing can weaken the overall intermolecular forces, potentially lowering the melting point.

Given the significant increase in molecular weight and the potential for halogen bonding, it is reasonable to predict that the melting point of This compound will be higher than that of isoxazole-3-carboxylic acid (149 °C) . The influence of the methyl group in 5-methylisoxazole-3-carboxylic acid (106-110 °C), which lowers the melting point relative to the parent compound, is likely due to a disruption of the crystal lattice without a substantial increase in intermolecular forces.

Experimental Protocol for Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point range of a pure crystalline solid.

Objective: To accurately determine the melting point range of pure this compound.

Materials:

  • This compound (finely powdered)

  • Melting point apparatus (e.g., Stuart Scientific SMP3 or similar)

  • Melting point capillaries (sealed at one end)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Place a small amount of the finely powdered this compound onto a clean, dry watch glass.

    • Gently tap the open end of a melting point capillary into the powder to pack a small amount of the sample into the tube.

    • Invert the capillary and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the capillary. The packed sample height should be approximately 2-3 mm.

  • Melting Point Determination:

    • Insert the packed capillary into the heating block of the melting point apparatus.

    • Set the apparatus to a rapid heating rate (e.g., 10-20 °C/minute) to obtain an approximate melting point range.

    • Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting).

    • Allow the apparatus to cool.

    • Prepare a new capillary with the sample.

    • For an accurate determination, set the heating rate to a much slower value (e.g., 1-2 °C/minute) as the temperature approaches the previously determined approximate melting point.

    • Carefully record the temperature at the start and end of the melting process. This is the melting point range.

    • Repeat the measurement with a fresh sample to ensure reproducibility. A pure compound should have a sharp melting point range of 1-2 °C.

Data Interpretation:

A sharp and reproducible melting point range is a strong indicator of the purity of the compound. A broad melting point range (greater than 2 °C) suggests the presence of impurities, which disrupt the crystal lattice and lower the melting point.

Graphical Representation of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Powder Finely Powder Sample Pack Pack Capillary (2-3 mm) Powder->Pack Tap open end Insert Insert Capillary into Apparatus Pack->Insert RapidHeat Rapid Heating (Approx. MP) Insert->RapidHeat SlowHeat Slow Heating (1-2 °C/min) RapidHeat->SlowHeat Cool & Repeat Observe Observe & Record T_start and T_end SlowHeat->Observe Range Determine Melting Point Range Observe->Range Purity Assess Purity (Sharp vs. Broad) Range->Purity

Sources

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